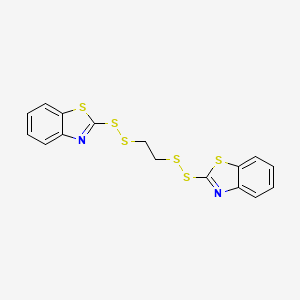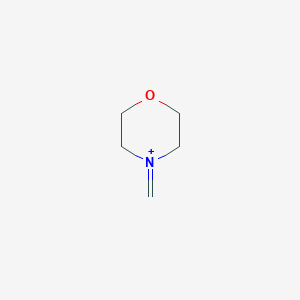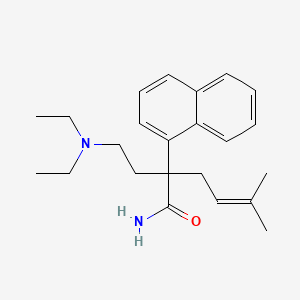
Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetamide group with diethylaminoethyl, 3-methyl-2-butenyl, and 1-naphthyl groups, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis may include acetic anhydride, diethylamine, and naphthalene derivatives. Reaction conditions such as temperature, pressure, and catalysts play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction parameters and purification techniques, such as distillation and chromatography, are essential to achieve high-quality products. Safety measures and environmental considerations are also critical in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction pathways and outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers may explore its biological activity and potential as a pharmaceutical agent.
Medicine: The compound could be investigated for its therapeutic properties and potential use in drug development.
Industry: It may find applications in the production of specialty chemicals, materials, and other industrial products.
Mecanismo De Acción
The mechanism by which Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- exerts its effects depends on its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies on its molecular interactions and pathways are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- include other acetamide derivatives with different substituents. Examples may include:
- Acetamide, N,N-diethyl-
- Acetamide, 2-(dimethylaminoethyl)-
- Acetamide, 2-(2-methyl-2-butenyl)-
Uniqueness
The uniqueness of Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Propiedades
Número CAS |
50765-89-4 |
|---|---|
Fórmula molecular |
C23H32N2O |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enamide |
InChI |
InChI=1S/C23H32N2O/c1-5-25(6-2)17-16-23(22(24)26,15-14-18(3)4)21-13-9-11-19-10-7-8-12-20(19)21/h7-14H,5-6,15-17H2,1-4H3,(H2,24,26) |
Clave InChI |
MPEKZXIZMHBUPD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(CC=C(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)

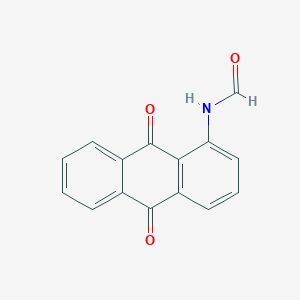



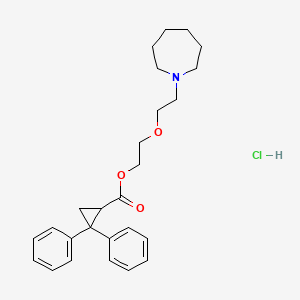
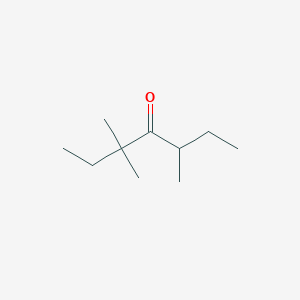
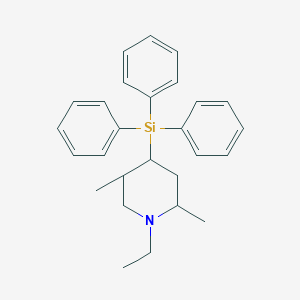


![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
